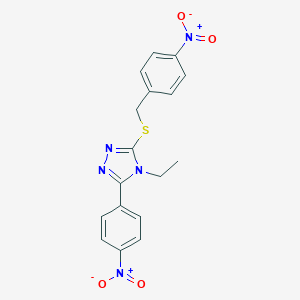
4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique quinoline structure, which is often associated with a range of biological activities.
Vorbereitungsmethoden
The synthesis of 4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Functionalization of the quinoline core: Introduction of the ethoxy and methoxy groups can be done through electrophilic aromatic substitution reactions.
Amide formation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the quinoline ring.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure and may exhibit similar biological activities.
Carboxamide derivatives: Compounds with a carboxamide group may have similar chemical reactivity and biological properties.
Methoxyphenyl derivatives: These compounds contain methoxy groups on a phenyl ring, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
493017-01-9 |
|---|---|
Molekularformel |
C27H30N2O5 |
Molekulargewicht |
462.5g/mol |
IUPAC-Name |
4-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C27H30N2O5/c1-5-34-22-14-13-17(15-23(22)33-4)25-24(16(2)28-19-10-8-11-20(30)26(19)25)27(31)29-18-9-6-7-12-21(18)32-3/h6-7,9,12-15,25,28H,5,8,10-11H2,1-4H3,(H,29,31) |
InChI-Schlüssel |
YZSLIXBMYZGWJA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=C4OC)C)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=C4OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417684.png)
![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{3-nitrophenyl}acetamide](/img/structure/B417685.png)
![N-(2-bromo-4-methylphenyl)-2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417687.png)
![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B417688.png)
![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methylphenyl}acetamide](/img/structure/B417689.png)
![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B417691.png)
![1-{[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B417693.png)
![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B417694.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417698.png)

![3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazole](/img/structure/B417701.png)
![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B417702.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methylphenyl}acetamide](/img/structure/B417706.png)
![2-[(5-{[(3-chloro-4-methylphenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methylphenyl}acetamide](/img/structure/B417707.png)
